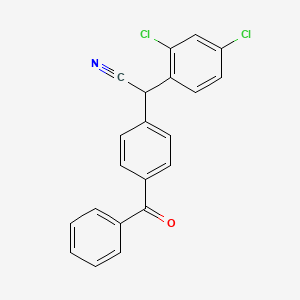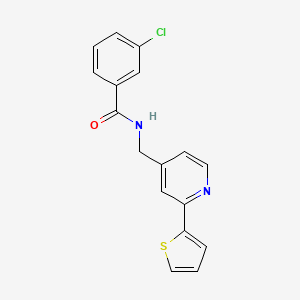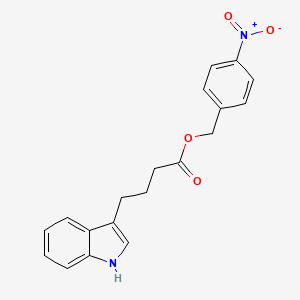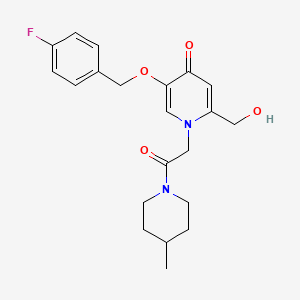![molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3](/img/structure/B2969623.png)
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound with the molecular formula C11H11F2N3O and a molecular weight of 239.22 g/mol This compound features a triazole ring substituted with a difluorophenylethyl group and a methanol group
Mecanismo De Acción
In terms of biochemical pathways, gemcitabine is a pyrimidine nucleoside analog and a cell cycle-specific anti-cancer chemotherapy drug . It interferes with the process of DNA synthesis, thereby inhibiting the growth of cancer cells .
The pharmacokinetics of gemcitabine involves rapid inactivation by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU), resulting in poor oral bioavailability . Therefore, it’s usually administered intravenously .
The result of gemcitabine’s action is the inhibition of cancer cell growth, making it an effective treatment for certain types of cancers .
Environmental factors such as temperature can influence the action of gemcitabine. For instance, hyperthermia treatment has been shown to alter the mechanism of gemcitabine metabolism in pancreatic cancer cells .
Métodos De Preparación
The synthesis of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Difluorophenylethyl Group:
Addition of the Methanol Group: The final step involves the addition of the methanol group to the triazole ring, which can be accomplished through various methods such as reduction or substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Análisis De Reacciones Químicas
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Aplicaciones Científicas De Investigación
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can be compared with other similar compounds, such as:
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of an additional fluorine atom may enhance its stability and reactivity.
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: This compound features a pyrazole ring instead of a triazole ring, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of a triazole ring, difluorophenylethyl group, and methanol group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULSAWGPHTIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)


![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

